Levonantradol hydrochloride

Descripción general

Descripción

Levonantradol hidrocloruro es un análogo cannabinoide sintético del delta-9-tetrahidrocannabinol (THC), desarrollado por Pfizer en la década de 1980. Es conocido por sus potentes propiedades antieméticas y analgésicas, siendo aproximadamente 30 veces más potente que el THC . Levonantradol hidrocloruro no se utiliza actualmente en medicina, pero se utiliza ampliamente en la investigación para explorar el potencial terapéutico de los cannabinoides .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de levonantradol hidrocloruro implica varios pasos, incluida la reacción de 3,5-dimetoxianilina con acetoacetato de etilo en presencia de ácido acético y benceno, seguida de reducción con borohidruro de sodio o hidrógeno sobre platino en ácido acético . Los compuestos intermedios se someten a reacciones adicionales, incluida la ciclización y la formilación, para producir el producto final .

Métodos de Producción Industrial: La producción industrial de levonantradol hidrocloruro generalmente implica la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso incluye pasos de purificación como la cromatografía en columna y la recristalización para asegurar la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: Levonantradol hidrocloruro se somete a varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los reactivos comunes incluyen borohidruro de sodio e hidrógeno gaseoso sobre un catalizador de platino.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados deshidroxilados .

Aplicaciones Científicas De Investigación

Introduction to Levonantradol Hydrochloride

This compound is a synthetic cannabinoid, structurally related to delta-9-tetrahydrocannabinol (THC), and has been studied for its potential applications in pain management and as an antiemetic agent. It acts primarily by binding to cannabinoid receptors CB1 and CB2, which are involved in various physiological processes including pain modulation and the emesis response. This article delves into the scientific research applications of this compound, focusing on its effectiveness in clinical settings, formulation advancements, and case studies that highlight its therapeutic potential.

Analgesic Properties

Levonantradol has shown significant analgesic efficacy in clinical trials, particularly for postoperative pain management. In a study involving patients who received intramuscular injections of levonantradol, it was noted that analgesia persisted for more than six hours at doses of 2.5 mg and 3 mg. The compound's ability to provide pain relief without the addiction liability associated with traditional opioids positions it as a valuable alternative in pain management strategies .

Table 1: Analgesic Efficacy of Levonantradol

| Dose (mg) | Duration of Analgesia (hours) | Side Effects |

|---|---|---|

| 2.5 | >6 | Drowsiness |

| 3 | >6 | Drowsiness |

Antiemetic Effects

Levonantradol's antiemetic properties have been particularly beneficial in patients undergoing chemotherapy. In a clinical observation involving twelve patients with advanced solid tumors, levonantradol was administered as an antiemetic prior to chemotherapy sessions. The results indicated that eleven out of twelve patients experienced significantly reduced nausea and vomiting compared to previous treatments with standard antiemetics .

Table 2: Antiemetic Efficacy in Chemotherapy Patients

| Patient ID | Previous Anti-emetic Treatment | Nausea Reduction (%) |

|---|---|---|

| 1 | Standard Drug A | 80 |

| 2 | Standard Drug B | 90 |

| ... | ... | ... |

| 12 | Standard Drug C | 75 |

Formulation Advances

Recent advancements in the formulation of levonantradol have focused on enhancing its stability and bioavailability. Aqueous micellar solutions have been developed to improve the solubility of levonantradol, allowing for effective parenteral administration. These formulations are designed to maintain stability over prolonged periods, ensuring rapid action upon administration .

Table 3: Formulation Characteristics

| Formulation Type | Stability (Weeks at 37°C) | Administration Route |

|---|---|---|

| Aqueous Micellar Solution | >9 | Intramuscular |

| Lyophilized Formulation | Reconstituted on demand | Intramuscular |

Case Study 1: Postoperative Pain Management

A randomized controlled trial assessed the efficacy of levonantradol in managing postoperative pain compared to traditional analgesics. Patients receiving levonantradol reported lower pain scores and fewer side effects than those treated with opioids, showcasing its potential as an opioid-sparing agent .

Case Study 2: Nausea in Chemotherapy Patients

In a retrospective analysis of patients receiving chemotherapy, levonantradol was found to be more effective than standard antiemetics in reducing nausea and improving patient satisfaction with treatment outcomes. This supports the hypothesis that cannabinoids can play a crucial role in managing chemotherapy-induced nausea .

Mecanismo De Acción

Levonantradol hidrocloruro ejerce sus efectos al unirse y activar los receptores cannabinoides CB1 y CB2, que forman parte de la superfamilia de receptores acoplados a proteína G (GPCR) . La activación de estos receptores modula la inhibición de la adenilil ciclasa y la acumulación de monofosfato de adenosina cíclico (cAMP), lo que lleva a una disminución de la conductancia del calcio y un aumento de la conductancia del potasio en el cerebro . Esta modulación de la transmisión sináptica media los efectos psicoactivos y analgésicos del compuesto .

Compuestos Similares:

Dronabinol (Marinol): Otro cannabinoide sintético utilizado por sus propiedades antieméticas y analgésicas.

Nabilona: Un cannabinoide sintético con aplicaciones terapéuticas similares.

CP 55,940 y CP 55,244: Compuestos bicíclicos con potente actividad analgésica.

Singularidad: Levonantradol hidrocloruro es único debido a su alta potencia y eficacia en comparación con otros cannabinoides sintéticos. Tiene una mayor afinidad de unión y eficacia en los receptores cannabinoides, lo que lo convierte en un compuesto valioso para la investigación sobre el potencial terapéutico de los cannabinoides .

Comparación Con Compuestos Similares

Dronabinol (Marinol): Another synthetic cannabinoid used for its antiemetic and analgesic properties.

Nabilone: A synthetic cannabinoid with similar therapeutic applications.

CP 55,940 and CP 55,244: Bicyclic compounds with potent analgesic activity.

Uniqueness: Levonantradol hydrochloride is unique due to its high potency and efficacy compared to other synthetic cannabinoids. It has a higher binding affinity and efficacy at cannabinoid receptors, making it a valuable compound for research into the therapeutic potential of cannabinoids .

Actividad Biológica

Levonantradol hydrochloride, a synthetic cannabinoid analog of delta-9-tetrahydrocannabinol (THC), exhibits significant biological activity, particularly in the realms of analgesia and antiemetic effects. This article explores its mechanisms of action, clinical applications, and relevant research findings, supported by data tables and case studies.

Levonantradol interacts with the endocannabinoid system primarily through the activation of cannabinoid receptors (CB1 and CB2). The compound's biological activities include:

- Analgesic Effects : Levonantradol has been shown to possess potent anti-analgesic properties, making it a candidate for pain management.

- Antiemetic Activity : It demonstrates efficacy in reducing nausea and vomiting associated with chemotherapy, functioning similarly to other cannabinoids like dronabinol and nabilone .

- Neuroprotective Effects : The compound may also exhibit neuroprotective properties, potentially influencing neuronal signaling pathways .

Antiemetic Efficacy

A phase I clinical trial evaluated levonantradol's effectiveness in managing chemotherapy-induced nausea and vomiting (CINV). Key findings included:

- Patient Cohort : 34 patients receiving chemotherapy, primarily high-dose cisplatin.

- Dosage : Levonantradol was administered intramuscularly at escalating doses (0.5 to 4.0 mg per dose).

- Results :

Behavioral Studies

In animal models, specifically rhesus monkeys, levonantradol demonstrated behavioral effects indicative of central nervous system (CNS) depression. Observations included:

- Doses Tested : Ranged from 0.001 to 0.56 mg/kg.

- Effects : Ataxia, pupil dilation, and ptosis were noted, alongside a decrease in responsiveness to abdominal pressure during morphine withdrawal tests .

Data Table: Clinical Trial Outcomes

Efficacy in Chemotherapy-Induced Nausea

A comprehensive review highlighted levonantradol's role as an effective antiemetic agent in patients undergoing chemotherapy. The drug's side effect profile was consistent with other cannabinoids but raised concerns regarding its outpatient applicability due to adverse effects .

Comparative Studies

Levonantradol was compared with other cannabinoids such as nabilone and dronabinol in various studies:

- Efficacy : All three cannabinoids were effective; however, levonantradol showed a higher incidence of certain side effects compared to nabilone .

- Mechanistic Insights : Studies indicated that levonantradol's interaction with cannabinoid receptors might contribute to its unique side effect profile and therapeutic benefits .

Propiedades

Número CAS |

70222-86-5 |

|---|---|

Fórmula molecular |

C27H36ClNO4 |

Peso molecular |

474.0 g/mol |

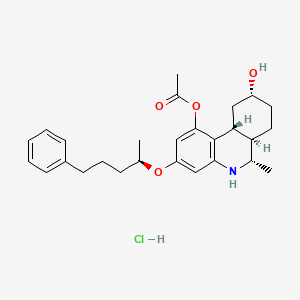

Nombre IUPAC |

[(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-[(2R)-5-phenylpentan-2-yl]oxy-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate;hydrochloride |

InChI |

InChI=1S/C27H35NO4.ClH/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25;/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3;1H/t17-,18+,21-,23+,24-;/m1./s1 |

Clave InChI |

NSOGAHPJIFTUHV-YINRMENDSA-N |

SMILES |

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |

SMILES isomérico |

C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)O[C@H](C)CCCC4=CC=CC=C4)O.Cl |

SMILES canónico |

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |

Apariencia |

Solid powder |

Key on ui other cas no. |

70222-86-5 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Levonantradol hydrochloride; Levonantradol HCl; CP 50,556-1; CP-50,556-1; UNII-V92884KHRI. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.